molecular formula C17H12FN3O3S B7616670 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B7616670
M. Wt: 357.4 g/mol
InChI Key: KYFPCQBIXZQSAK-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a nitrobenzamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the condensation of 4-fluorophenylacetic acid with thiosemicarbazide to form the thiazole core, followed by nitration to introduce the nitro group[_{{{CITATION{{{1{CN104817505A - Method of preparing N-4-(4-fluorophenyl)-5 ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce waste. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{CN104817505A - Method of preparing N-4-(4-fluorophenyl)-5 ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is employed as a tool to study enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it useful in understanding cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its anti-inflammatory and antimicrobial properties are being explored for therapeutic applications.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the thiazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide: Similar structure but lacks the thiazole ring.

  • N-(4-fluorophenyl)-3-bromo-benzamide: Similar to the target compound but with a bromo group instead of nitro.

  • N-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl-ethanamide: Similar core structure but with an ethanamide group.

Uniqueness: N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide stands out due to its combination of the nitro group and the thiazole ring, which provides unique chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development across multiple fields.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c1-10-15(11-5-7-13(18)8-6-11)19-17(25-10)20-16(22)12-3-2-4-14(9-12)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFPCQBIXZQSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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